molecular formula C12H13N3O3 B8387407 1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole

1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole

Cat. No. B8387407
M. Wt: 247.25 g/mol
InChI Key: ZWMNEXPFLWFBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303023B2

Procedure details

To a solution of 4-nitro-1H-pyrazole (230 mg, 2.03 mmol) in MeCN (9.5 mL), 1-(2-bromo-ethyl)-3-methoxy-benzene (481 mg, 2.24 mmol) dissolved in MeCN (1.5 mL) and Cs2CO3 (729 mg, 2.24 mmol) was added. The resulting mixture was refluxed (80° C.) for 1.5 h, then the reaction mixture was allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM and the filtrate was concentrated in vacuo to obtain 1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole as a beige solid which was used in the next step without further purification. LC-MS conditions A: tR=0.86 min, [M+H]+=no ionization.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
729 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].Br[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC#N.C(Cl)Cl>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[CH2:11][CH2:10][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
481 mg
Type
reactant
Smiles
BrCCC1=CC(=CC=C1)OC
Name
Quantity
9.5 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Cs2CO3
Quantity
729 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCN2N=CC(=C2)[N+](=O)[O-])C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.